molecular formula C12H13NO2 B12952724 2-(6-Ethylbenzofuran-3-yl)acetamide

2-(6-Ethylbenzofuran-3-yl)acetamide

Cat. No.: B12952724
M. Wt: 203.24 g/mol
InChI Key: MOVRFDJYCLUBFV-UHFFFAOYSA-N
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Description

2-(6-Ethylbenzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an ethyl group at the 6-position and an acetamide moiety at the 3-position. Its molecular formula is C₂₀H₁₈N₂O₂S, with a molecular weight of 350.4 g/mol and a calculated XLogP3 value of 5, indicating moderate lipophilicity . Key physicochemical properties include one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds. The compound’s benzofuran scaffold is structurally analogous to natural auxins, though its ethyl substituent distinguishes it from simpler phenolic or halogenated derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(6-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H2,13,14)

InChI Key

MOVRFDJYCLUBFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-Ethylbenzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethylbenzofuran-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(6-Ethylbenzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include halogenated derivatives, oxidized products, and condensation adducts.

Mechanism of Action

The mechanism of action of 2-(6-Ethylbenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Acetamides
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents Key Features
2-(6-Ethylbenzofuran-3-yl)acetamide C₂₀H₁₈N₂O₂S 350.4 5 6-Ethyl, benzofuran High lipophilicity; potential for membrane permeability
2-(6-Hydroxybenzofuran-3-yl)acetamide C₁₀H₉NO₃ 191.18 ~1.2* 6-Hydroxy, benzofuran Polar due to -OH group; lower logP enhances solubility in aqueous media

Key Differences :

  • The ethyl group in the target compound enhances hydrophobicity compared to the hydroxy-substituted analog, which may influence bioavailability and tissue penetration .
Benzothiazole-Based Acetamides (Patent Derivatives)
Compound Name Molecular Formula Substituents Key Features
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS Benzothiazole, trifluoromethyl Enhanced metabolic stability due to fluorine substitution; potential pharmaceutical use
N-(6-Ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₇H₁₅ClN₂O₂S Ethoxy, 4-chlorophenyl Chlorine substituent may improve receptor binding affinity

Comparison with Target Compound :

  • Substituent Effects : The trifluoromethyl group in benzothiazole derivatives enhances electronegativity and resistance to oxidative degradation, unlike the ethyl group in the benzofuran analog .

Structural and Functional Contrasts :

  • Phenoxy vs. Benzofuran Scaffolds: WH7 and Compound 533 utilize phenoxy groups for auxin mimicry, whereas the benzofuran core in the target compound may confer unique steric or electronic interactions .
  • Bioactivity: Chlorinated phenoxy derivatives (e.g., Compound 533) exhibit stronger herbicidal effects than benzofuran-based analogs, suggesting substituent-driven efficacy differences .

Research Findings and Implications

  • Lipophilicity Trends : The target compound’s XLogP3 of 5 exceeds that of hydroxy-substituted benzofurans (~1.2) and aligns with benzothiazole derivatives (e.g., XLogP3 ~3.8), suggesting optimized passive diffusion in biological systems .
  • Synthetic Flexibility : Benzothiazole and benzofuran cores allow modular substitution, enabling tailored physicochemical properties (e.g., trifluoromethyl for stability, ethyl for lipophilicity) .
  • Biological Activity Gaps : While auxin agonists like WH7 are well-characterized , the target compound’s specific applications require further study to elucidate its mechanism and potency.

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